molecular formula C20H14BrNO3 B10812780 5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one

5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one

Cat. No.: B10812780
M. Wt: 396.2 g/mol
InChI Key: UUAULAJJMWRMTM-UHFFFAOYSA-N
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Description

5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one is a complex organic compound with the molecular formula C20H14BrNO3 and a molecular weight of 396.24 g/mol This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a naphthalene moiety attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one typically involves the reaction of 5-bromo-1H-indole-2,3-dione with methyl 2-naphthyl ketone in the presence of sodium hydroxide in ethanol and water at room temperature (20°C) for 2 hours . The reaction yields the desired compound with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1H-indole-2,3-dione
  • Methyl 2-naphthyl ketone
  • Ethyl 2-(2-naphthoyl)-5’-bromo-2’-oxospiro[cyclopropane-1,3’-indoline]-3-carboxylate

Uniqueness

5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Biological Activity

5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C20_{20}H14_{14}BrNO3_3
Molecular Weight 396.24 g/mol
IUPAC Name This compound
CAS Number 215778-58-8

Structural Features

The compound features a bromine atom, a hydroxyl group, and a naphthalene moiety, which contribute to its unique reactivity and biological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that it effectively reduced the viability of various cancer cell lines, including Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma) cells. The compound's mechanism appears to involve the inhibition of enzymes related to cancer cell proliferation.

Case Study: Anticancer Efficacy

A recent study evaluated the compound's efficacy against Caco-2 cells, reporting a viability decrease of approximately 39.8% compared to untreated controls (p < 0.001). This suggests a potent anticancer effect, warranting further investigation into its mechanisms and potential therapeutic applications .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Preliminary studies indicate that it possesses inhibitory activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These results highlight the potential of this compound as a candidate for developing new antimicrobial therapies .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit key enzymes involved in cancer cell metabolism or disrupt cellular signaling pathways critical for tumor growth. The presence of the bromine atom and hydroxyl group likely enhances its binding affinity to these targets.

Research Applications

This compound is being explored for various applications in medicinal chemistry:

  • Anticancer Drug Development : Investigated as a lead compound for new anticancer agents.
  • Antimicrobial Formulations : Potential use in developing novel antibiotics.
  • Biochemical Probes : Utilized in research to study enzyme inhibition and cellular processes.

Properties

Molecular Formula

C20H14BrNO3

Molecular Weight

396.2 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one

InChI

InChI=1S/C20H14BrNO3/c21-15-7-8-17-16(10-15)20(25,19(24)22-17)11-18(23)14-6-5-12-3-1-2-4-13(12)9-14/h1-10,25H,11H2,(H,22,24)

InChI Key

UUAULAJJMWRMTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CC3(C4=C(C=CC(=C4)Br)NC3=O)O

Origin of Product

United States

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